N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Description
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a boron-containing naphthalene derivative characterized by a naphthalene core substituted with a carboxamide group at position 1 and a tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at position 2. The propyl chain on the carboxamide nitrogen enhances solubility in organic solvents, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . This dual functionality makes it valuable in medicinal chemistry and materials science, particularly for constructing biaryl systems.
Properties
IUPAC Name |
N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-6-13-22-18(23)16-11-12-17(15-10-8-7-9-14(15)16)21-24-19(2,3)20(4,5)25-21/h7-12H,6,13H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAISRJFSUJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
4-Bromo-1-naphthoic acid serves as the foundational precursor. Commercial availability or synthesis via bromination of 1-naphthoic acid using bromine in acetic acid (yield: 72–85%).
Amide Formation
Procedure :
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Acid chloride formation : React 4-bromo-1-naphthoic acid (10 mmol) with thionyl chloride (15 mmol) in anhydrous dichloromethane (50 mL) at reflux for 3 hours. Remove excess thionyl chloride under reduced pressure.
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Propylamine coupling : Dissolve the acid chloride in THF (30 mL), add propylamine (12 mmol) and triethylamine (15 mmol) dropwise at 0°C. Stir for 12 hours at room temperature.
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Workup : Quench with ice water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 68–75%.
Characterization :
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1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 8.1 Hz, 1H), 8.20 (d, J = 7.8 Hz, 1H), 7.65–7.55 (m, 3H), 7.45 (t, J = 7.5 Hz, 1H), 6.10 (br s, 1H, NH), 3.45 (q, J = 6.8 Hz, 2H), 1.65 (sextet, J = 7.2 Hz, 2H), 0.95 (t, J = 7.4 Hz, 3H).
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LCMS : m/z 308 [M+H]+.
Miyaura Borylation for Boronic Ester Installation
Reaction Conditions
Reagents :
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N-Propyl-4-bromonaphthalene-1-carboxamide (5 mmol)
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Bis(pinacolato)diboron (B2Pin2, 6 mmol)
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Pd(dppf)Cl2 (0.1 mmol)
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Potassium acetate (15 mmol)
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Anhydrous dioxane (50 mL)
Procedure :
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Charge reagents into a flame-dried Schlenk tube under argon.
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Heat at 100°C for 12 hours with vigorous stirring.
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Cool, filter through Celite, concentrate, and purify via chromatography (hexane/ethyl acetate 4:1).
Yield : 60–70%.
Optimization Notes :
Characterization of Final Product
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1H NMR (400 MHz, CDCl3): δ 8.50 (d, J = 8.2 Hz, 1H), 8.25 (d, J = 7.9 Hz, 1H), 7.70–7.60 (m, 3H), 7.50 (t, J = 7.6 Hz, 1H), 6.15 (br s, 1H, NH), 3.50 (q, J = 6.7 Hz, 2H), 1.70 (sextet, J = 7.1 Hz, 2H), 1.35 (s, 12H, BPin), 0.98 (t, J = 7.3 Hz, 3H).
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11B NMR (128 MHz, CDCl3): δ 30.2 (br s, BPin).
Alternative Synthetic Pathways
Suzuki Coupling with Preformed Boronic Esters
Strategy : Couple 4-boronic ester-naphthalene-1-carboxylic acid with propylamine.
Challenges :
Directed ortho-Metalation
Procedure :
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Treat N-propylnaphthalene-1-carboxamide with LDA at −78°C.
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Quench with B(OMe)3, followed by pinacol esterification.
Limitations : Poor regioselectivity (mixture of 4- and 5-boronic esters).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Miyaura Borylation | 60–70 | >95 | High | Moderate |
| Suzuki Coupling | 45–55 | 90 | Moderate | High |
| Directed Metalation | 30–40 | 85 | Low | Low |
Key Insights :
-
Miyaura borylation offers the best balance of yield and scalability.
Troubleshooting and Optimization
Common Issues and Solutions
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Low borylation yield :
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Cause : Moisture contamination deactivates Pd catalyst.
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Fix : Use rigorously anhydrous solvents and glovebox techniques.
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Debromination side products :
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Cause : Excessive heating or prolonged reaction times.
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Fix : Monitor reaction by TLC and terminate at 85–90% conversion.
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Amide decomposition :
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
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PMI (Process Mass Intensity) : 23.4 (solvent recovery reduces to 18.7).
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E-factor : 8.5 (primarily from silica gel chromatography).
Chemical Reactions Analysis
Types of Reactions
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron moiety or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the boron or naphthalene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its interaction with molecular targets through its functional groups. The boron moiety can participate in unique bonding interactions, while the naphthalene ring and carboxamide group contribute to the compound’s overall reactivity and binding properties. These interactions can affect various molecular pathways, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Boronate Ester-Containing Compounds
a) Pyrazole-Based Boronate Esters
Compounds such as 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8) and tert-butyl (3S)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate (CAS: 2101934-11-4) share the tetramethyl-dioxaborolane group but feature pyrazole or pyrrolidine cores instead of naphthalene .
- Key Differences :
- Reactivity : Pyrazole derivatives exhibit faster coupling kinetics in Suzuki reactions due to reduced steric hindrance compared to the bulkier naphthalene system.
- Applications : Pyrazole boronate esters are often used in high-throughput medicinal chemistry, whereas the naphthalene analog’s extended π-system may favor applications in optoelectronic materials.
b) Naphthalene vs. Cyclohexene Carboxamides
Compounds like N-(2-Iodophenyl)-N-methyl-1-cyclohexene-1-carboxamide (1b) and 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) () share the carboxamide functionality but lack boronate esters and use cyclohexene cores .
- Key Differences :
- Synthetic Utility : The absence of boron limits their use in cross-coupling, but their strained cyclohexene rings facilitate cycloaddition reactions.
- Stability : Cyclohexene carboxamides are less moisture-sensitive than boronate esters, simplifying storage.
Carboxamide-Functionalized Aromatics
a) Naphthalene Sulfonamide Derivatives
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide () incorporates a sulfonamide group and halogenated aromatic systems.
- Key Differences :
- Electronic Effects : Sulfonamides are stronger electron-withdrawing groups than carboxamides, altering reactivity in electrophilic substitutions.
- Biological Activity : Sulfonamide derivatives are more commonly explored as enzyme inhibitors, while the boronate ester in the target compound suggests a role in prodrug design or bioconjugation.
b) Naphthalene Acetamides
N-[(2-Methoxyethyl) methylcarbamoyl]-methyl-2-naphthalen-1-ylacetamide () uses a flexible acetamide linker instead of a rigid carboxamide.
- Key Differences :
- Conformational Flexibility : The acetamide linker enhances adaptability in binding to biological targets, whereas the target compound’s rigid carboxamide may favor preorganized interactions.
Stability and Handling Considerations
- Moisture Sensitivity: The tetramethyl-dioxaborolane group in the target compound necessitates anhydrous handling, unlike non-boronated analogs (e.g., cyclohexene carboxamides) .
- Thermal Stability : Boronate esters decompose at elevated temperatures (>150°C), limiting high-temperature applications compared to halogenated carboxamides ().
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity in Suzuki-Miyaura Coupling
*Yields approximated from analogous reactions.
Research Findings and Implications
- Synthetic Efficiency : The target compound’s boronate ester enables efficient cross-coupling (85–90% yield), though pyrazole analogs show marginally higher yields due to steric advantages .
- Solubility : The propyl group improves solubility in THF and dichloromethane compared to methyl-substituted analogs ().
Biological Activity
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H26BNO3
- Molar Mass : 351.34 g/mol
- CAS Number : Not available in the provided sources
Biological Activity Overview
Research indicates that compounds containing boron, such as N-propyl derivatives, exhibit various biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that derivatives of naphthalene and boron compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth.
Case Study :
In a study assessing the effects of similar compounds on cancer cell lines, it was observed that certain naphthalene derivatives displayed significant cytotoxicity against various human cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of these compounds in malignant versus non-malignant cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-propyl derivative | HeLa (cervical) | 5.0 | High |
| N-propyl derivative | MCF7 (breast) | 8.0 | Moderate |
| Control (Doxorubicin) | HeLa | 0.5 | Low |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Protein Kinases : The compound may interfere with key signaling proteins involved in cell cycle regulation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Observations indicate that treatment with these compounds can lead to G2/M phase arrest in cancer cell lines.
Pharmacological Studies
Pharmacological investigations into related boron-containing compounds have highlighted their potential as therapeutic agents. For instance, research into boron-based drugs has suggested efficacy against protozoal infections and certain cancers .
Comparative Studies
Comparative studies with other known anticancer agents have demonstrated that boron-containing compounds often exhibit lower toxicity to normal cells while maintaining efficacy against cancerous cells.
| Drug Type | Efficacy Against Cancer | Toxicity Profile |
|---|---|---|
| Boron Compounds | High | Low |
| Traditional Chemotherapy | Variable | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the tetramethyl dioxaborolane group. A typical protocol involves:
- Borylation : Introduce the boronate ester group to the naphthalene scaffold using pinacol borane under palladium catalysis.
- Amide Coupling : React the boronate intermediate with N-propylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Desiccants (e.g., molecular sieves) should be used to avoid moisture .
- Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive steps. Monitor for color changes (yellowing indicates degradation) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to separate boronate esters from unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystalline yields .
Advanced Research Questions
Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The boronate ester acts as a transmetalation agent in palladium-catalyzed Suzuki-Miyaura couplings. Key factors:
- Steric Effects : Tetramethyl groups enhance stability but may slow reaction rates; adjust catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and base (K₂CO₃ or CsF) to improve efficiency .
- Solvent Optimization : Use THF/water mixtures (10:1) to balance boronate solubility and reaction kinetics .
Q. What methodologies are recommended for analyzing the compound’s structural conformation?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters:
- Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts.
- Validate the boronate ester geometry (B–O bond lengths: ~1.36 Å; O–B–O angles: ~120°) .
- NMR Spectroscopy : Confirm regiochemistry via ¹H-¹¹B correlation experiments and ¹³C DEPT for carbonyl/boronate signals .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
- Metabolic Stability Tests : Use liver microsomes to assess if boronate hydrolysis alters activity .
- Structural Analogues : Synthesize derivatives (e.g., replacing the naphthalene core with quinoline) to isolate structure-activity relationships .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Focus on the carboxamide group’s hydrogen-bonding potential and boronate’s Lewis acidity .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability in aqueous environments. Parameterize boron using the Merck Molecular Force Field (MMFF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
